6-Ethyl-4-methylideneocta-1,5-diene
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Overview
Description
6-Ethyl-4-methylideneocta-1,5-diene is an organic compound with the molecular formula C10H16 It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for resonance stabilization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-methylideneocta-1,5-diene can be achieved through several methods. One common approach involves the use of starting materials such as alkenes and alkyl halides. The reaction typically involves the following steps:
Alkylation: An alkene undergoes alkylation with an alkyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Dehydrohalogenation: The resulting product undergoes dehydrohalogenation to form the desired diene. This step often requires the use of a strong base and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and dehydrohalogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-methylideneocta-1,5-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as halogens and hydrogen halides, leading to the formation of addition products.
Oxidation: It can be oxidized using reagents like potassium permanganate or ozone to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the diene into saturated hydrocarbons.
Common Reagents and Conditions
Electrophilic Addition: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HCl, HBr) under mild conditions.
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in aqueous or organic solvents.
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts.
Major Products Formed
Electrophilic Addition: Halogenated alkanes or alkenes.
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Scientific Research Applications
6-Ethyl-4-methylideneocta-1,5-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethyl-4-methylideneocta-1,5-diene involves its interaction with molecular targets through its conjugated diene system. This allows for various reactions, such as electrophilic addition and oxidation, to occur. The compound’s reactivity is influenced by the presence of electron-donating or electron-withdrawing groups, which can modulate its chemical behavior.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity.
Isoprene: Another conjugated diene used in the production of synthetic rubber.
2-Methyl-1,3-butadiene: A structural isomer with different substitution patterns.
Uniqueness
6-Ethyl-4-methylideneocta-1,5-diene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other conjugated dienes
Properties
CAS No. |
61786-24-1 |
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Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
6-ethyl-4-methylideneocta-1,5-diene |
InChI |
InChI=1S/C11H18/c1-5-8-10(4)9-11(6-2)7-3/h5,9H,1,4,6-8H2,2-3H3 |
InChI Key |
COXAXRBVHCVIGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=C)CC=C)CC |
Origin of Product |
United States |
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